5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride
Description
Chemical Structure: The compound features a bicyclic system comprising an imidazole ring fused to a 1,4-diazepine ring. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.1 g/mol . The dihydrochloride salt enhances solubility, as indicated by its topological polar surface area (29.8 Ų) and hydrogen bond donor/acceptor counts (3/2) . Key identifiers include the SMILES notation Cl.Cl .N12C=NC=C1CNCCC2 and InChIKey PHBFZCHUXGLZJZ-UHFFFAOYSA-N .
The dihydrochloride form is often used as a pharmaceutical intermediate, particularly in medicinal chemistry for CNS-targeting agents due to its diazepine core .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-8-3-4-10-6-9-5-7(1)10;;/h5-6,8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYWLEFTQKDIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the construction of the diazepine ring. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate ring closure and functional group transformations. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the imidazo-diazepine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazo-diazepine core.
Scientific Research Applications
5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-diazepine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activities. The pathways involved may include signal transduction, neurotransmission, or metabolic regulation, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications :
Core Heterocycles :
- The target compound’s imidazo[1,5-d][1,4]diazepine core differs from pyrimido[4,5-b][1,4]diazepine () and imidazo[1,5-a]pyridine () in ring fusion patterns. These variations influence electronic properties and binding affinities. For example, pyrimido-diazepines exhibit stronger π-π stacking due to aromatic pyrimidine rings, enhancing interactions with enzyme active sites .
Chlorine substituents () enhance electrophilicity and metabolic stability, making such compounds suitable for kinase inhibition .
Biological Activities :
- Compounds with dione groups (e.g., ) show antitumor activity, likely via inhibition of DNA repair enzymes .
- Oxadiazole-containing derivatives () are linked to tyrosine kinase inhibition, a mechanism critical in cancer therapy .
Synthetic Complexity :
- The tert-butyl ester in introduces steric bulk, requiring specialized reagents (e.g., LiAlH4 for reductions) and increasing synthetic difficulty compared to simpler salts like the target compound .
Research Findings and Trends
- Antimicrobial Activity: Imidazo-triazinone derivatives () demonstrated antifungal and antibacterial activity, attributed to their planar triazinone rings interacting with microbial enzymes .
- CNS Applications : The diazepine core in the target compound and its analogs () is frequently explored for GABA receptor modulation, though specific data on the target’s efficacy are lacking .
- Discontinued Derivatives : The carboxylic acid variant (–10) was discontinued, possibly due to stability issues or poor bioavailability, highlighting the importance of salt forms in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
